

An In-depth Technical Guide to Tinolux® BBS (Chloroaluminum Phthalocyanine Tetrasulfonic Acid)

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Compound of Interest

Compound Name: *Tinolux BBS*

Cat. No.: *B1179761*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tinolux® BBS, a sulfonated aluminum phthalocyanine compound. The information presented herein is intended for a technical audience and covers its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on detailed experimental protocols and data presentation.

Core Chemical Identity and Properties

Tinolux® BBS is the commercial name for a fluorescent whitening agent and photocatalyst based on the chemical compound Chloroaluminum(III) phthalocyanine tetrasulfonic acid. It belongs to the tetrabenzo-tetraazaporphyrin class of macrocyclic compounds. The central aluminum ion is coordinated within the phthalocyanine ring, with a chloride ion as an axial ligand. The four sulfonic acid groups appended to the benzene rings of the phthalocyanine framework confer high water solubility.

The primary function of **Tinolux BBS** in applications such as laundry detergents is to absorb ultraviolet and violet light and re-emit it as blue light, leading to a whitening and brightening effect on fabrics. Furthermore, it acts as a photocatalyst, absorbing visible light to generate singlet oxygen, which can chemically bleach colored stains.

Chemical Structure

The generalized chemical structure of the core molecule is depicted below. The sulfonic acid groups ($-\text{SO}_3\text{H}$) can be located at various positions on the four benzo rings, leading to a mixture of isomers in the commercial product.

Caption: Core structure of Chloroaluminum Phthalocyanine Tetrasulfonic Acid.

Physicochemical and Spectroscopic Data

The key properties of **Tinolux BBS** are summarized in the tables below.

Table 1: General Properties

Property	Value	Reference
Chemical Name	Chloroaluminum(III) phthalocyanine tetrasulfonic acid	[1]
CAS Number	131595-16-9	[1]
Molecular Formula	$\text{C}_{32}\text{H}_{16}\text{AlClN}_8\text{O}_{12}\text{S}_4$	[1]
Molecular Weight	895.2 g/mol	[1]
Appearance	Fine, dark-colored powder or granular solid; anionic dark blue aqueous liquid.	[1]
pH (aqueous solution)	~5.8	[1]
Recommended Use Level	0.01% - 0.04% (in detergents)	

Table 2: Spectroscopic and Photophysical Properties

Parameter	Wavelength/Value	Solvent/Conditions	Reference
UV-Vis Absorption			
Soret Band (B-band)	~350 nm	PBS	[1]
Q-band	665 - 680 nm	Aqueous solution	
Fluorescence Emission			
Emission Maximum	670 - 720 nm	Various	[1]
Photophysical			
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	0.22 ± 0.03	Aqueous buffer (dimerized)	
Singlet Oxygen Quantum Yield ($\Phi\Delta$)	0.42 ± 0.06	Aqueous buffer (monomeric)	

Mechanism of Action: Photocatalysis

The primary mechanism for the stain-bleaching effect of **Tinolux BBS** is Type II photosensitization, which involves the generation of singlet oxygen ($^1\text{O}_2$), a highly reactive oxygen species.

Caption: Photocatalytic mechanism of **Tinolux BBS** for stain bleaching.

- **Light Absorption:** The **Tinolux BBS** molecule in its ground state (S_0) absorbs a photon of light ($h\nu$), promoting it to an excited singlet state (S_1).
- **Intersystem Crossing (ISC):** The molecule in the S_1 state can undergo intersystem crossing to a longer-lived excited triplet state (T_1).
- **Energy Transfer:** The excited triplet state molecule (T_1) transfers its energy to ground state molecular oxygen ($^3\text{O}_2$), which is naturally present.
- **Singlet Oxygen Formation & Oxidation:** This energy transfer excites the molecular oxygen to its highly reactive singlet state ($^1\text{O}_2$). Singlet oxygen then readily oxidizes and decolorizes

the chromophores in colored stains.

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of sulfonated aluminum phthalocyanines. These are intended as a guide for laboratory-scale work.

Representative Synthesis Workflow

A common and efficient method for producing sulfonated metallophthalocyanines is the one-step solid-phase synthesis from a sulfonated phthalic anhydride (SPA) mixture. This method avoids the use of large quantities of fuming sulfuric acid, making it a greener alternative.

Caption: Workflow for the solid-phase synthesis of sulfonated aluminum phthalocyanine.

Detailed Protocol:

- **Reactant Preparation:** A mixture of sulfonated phthalic anhydride (SPA) and phthalic anhydride (PA) with a defined sulfonation degree (e.g., 60%) is used as the primary precursor.
- **Mixing:** The SPA/PA mixture is intimately mixed with urea (as the nitrogen source), anhydrous aluminum chloride (as the metal source), and a catalytic amount of ammonium molybdate. A typical molar ratio might be 4 parts SPA/PA mixture, 4 parts urea, and 1 part AlCl_3 .
- **Reaction:** The solid mixture is placed in a suitable reaction vessel and heated in a furnace under a controlled atmosphere. The temperature is ramped up to and held at approximately 260 °C for 3 hours. During this time, the cyclotetramerization reaction occurs to form the phthalocyanine macrocycle.
- **Work-up:** After cooling to room temperature, the solid crude product is ground into a fine powder.
- **Purification:** The crude product is purified by a series of washing steps:

- Washing with a dilute acid solution (e.g., 1M HCl) to remove excess metal salts and other acid-soluble impurities.
- Washing with hot deionized water to remove unreacted urea and other water-soluble byproducts.
- Washing with an organic solvent such as ethanol to remove unreacted organic precursors and non-sulfonated phthalocyanine species.
- Each washing step is followed by filtration or centrifugation to collect the solid product.
- Drying: The final purified product is dried under vacuum at an elevated temperature (e.g., 80 °C) to remove residual water and solvents.

Analytical Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing and quantifying **Tinolux BBS**, owing to its strong and characteristic absorption bands.

Objective: To determine the concentration of **Tinolux BBS** in a solution and confirm its spectral identity.

Methodology:

- Stock Solution Preparation:
 - Accurately weigh a small amount (e.g., 5.0 mg) of the dry **Tinolux BBS** powder.
 - Dissolve it in a known volume (e.g., 100.0 mL) of a suitable solvent (e.g., deionized water or phosphate-buffered saline, PBS) in a volumetric flask to create a stock solution. Ensure complete dissolution.
- Standard Solutions:
 - Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions with concentrations spanning the expected linear range of the spectrophotometer (e.g., 0.1 to 10 µg/mL).

- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (typically 30-60 minutes).
 - Set the wavelength range for the scan, for example, from 300 nm to 800 nm.
- Measurement:
 - Use the same solvent as used for the solutions to zero the spectrophotometer (as a blank).
 - Measure the absorbance spectra of each of the standard solutions.
 - Identify the wavelength of maximum absorbance (λ_{max}) for the Q-band, which should be in the 665-680 nm range.
- Data Analysis:
 - Plot a calibration curve of absorbance at λ_{max} versus the concentration of the standard solutions.
 - Perform a linear regression on the data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be >0.99 for a good linear fit.
 - The molar extinction coefficient (ϵ) can be calculated from the slope (m) of the calibration curve using the Beer-Lambert law ($A = \epsilon cl$), where ' l ' is the path length of the cuvette (typically 1 cm).
 - The concentration of an unknown sample can be determined by measuring its absorbance and calculating the concentration using the calibration curve.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of **Tinolux BBS** and to separate the different sulfonated isomers. A reversed-phase method with an ion-pairing agent or a specialized column is typically

employed.

Objective: To separate and quantify the components in a **Tinolux BBS** sample.

Methodology:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C16 amide-bonded silica column (e.g., RP-Amide C16) that provides both reversed-phase and anion exchange separation modes is suitable for resolving sulfonated isomers. A standard C18 column can also be used, often with an ion-pairing reagent.
- Mobile Phase:
 - Solvent A: Acetonitrile
 - Solvent B: 10 mM Ammonium acetate buffer (pH 6.0)
- Chromatographic Conditions:
 - Elution Program: Gradient elution. A typical program might be:
 - Start with 10% A, 90% B.
 - Linearly increase to 90% A, 10% B over 60 minutes.
 - Hold for a few minutes before returning to initial conditions for re-equilibration.
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - Detection Wavelength: Set to the λ_{max} of the Q-band (e.g., 675 nm) for maximum sensitivity.
- Sample Preparation:

- Dissolve the **Tinolux BBS** sample in the initial mobile phase composition or in water to a known concentration (e.g., 100 µg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
- Data Analysis:
 - The resulting chromatogram will show peaks corresponding to different components. For sulfonated phthalocyanines, peaks are often grouped by the degree of sulfonation (e.g., tetra-, tri-, di-sulfonated species) and further separated into isomers.
 - The area of each peak is proportional to the concentration of that component. Purity can be assessed by calculating the percentage area of the main peak relative to the total area of all peaks.
 - Quantification can be performed by creating a calibration curve using standards of known concentration.

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References

- 1. Solid-phase synthesis and catalytic sweetening performance of sulfonated cobalt phthalocyanine from sulfonated phthalic anhydride mixture - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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